The synthesis of LY-411575 isomer 3 involves several key steps that ensure the production of this compound in enantiomerically pure form. A significant advancement in its synthesis was achieved through microwave-assisted techniques that enhanced reaction rates and yields without the need for chiral chromatography . The synthesis begins with the formation of a lactam precursor, followed by coupling with specific amino acids to yield the final product.
LY-411575 has a complex molecular structure characterized by its dibenzoazepine framework. The chemical formula for LY-411575 is , with a molecular weight of approximately 479.48 g/mol .
The structural features include:
LY-411575 primarily acts through competitive inhibition of gamma-secretase activity. The compound interacts with the enzyme's active site, preventing the cleavage of amyloid precursor protein, thus reducing amyloid-beta production.
The mechanism through which LY-411575 exerts its effects involves:
In vivo studies have demonstrated that administration of LY-411575 results in significant reductions in brain and plasma levels of amyloid-beta peptides .
LY-411575 exhibits several notable physical and chemical properties:
LY-411575 has significant potential applications in scientific research, particularly in neuropharmacology:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: